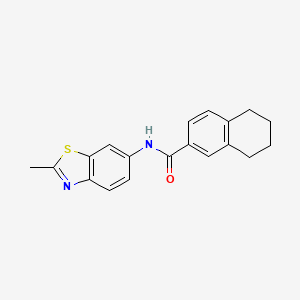

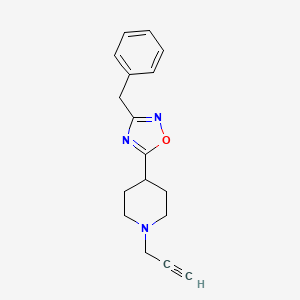

![molecular formula C10H8N4S B2869433 N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide CAS No. 866020-16-8](/img/structure/B2869433.png)

N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide, commonly known as MPTP, is a synthetic compound that is widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in laboratory animals. MPTP is a potent neurotoxin that selectively damages dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This makes MPTP a valuable tool for studying the pathophysiology of Parkinson's disease and developing new treatments for this debilitating condition.

Scientific Research Applications

Methylation of DNA

One study explored the methylation of DNA in cultured mammalian cells by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), which yields salts of nitrocyanamide. The study investigated the influence of cellular thiol concentrations on methylation extent and identified the 6-oxygen atom of guanine as a site of methylation (Lawley & Thatcher, 1970).

Building Block for Synthesis

Another application involves using cyanamide as a building block in synthesizing 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems via a multicomponent reaction. This novel approach utilizes cyanamide in a four-component Biginelli-type reaction, showcasing its versatility in organic synthesis (Hulme et al., 2008).

Synthesis of Pyrimidine Derivatives

Research has also been conducted on the direct condensation of cyanic acid derivatives with N-vinyl/aryl amides to afford C4-heteroatom substituted pyrimidines. This methodology allows for the synthesis of various previously inaccessible C2- and C4-pyrimidine derivatives, highlighting the compound's role in expanding the possibilities for creating novel pyrimidine-based molecules (Ahmad, Hill, & Movassaghi, 2009).

Novel Thiazole, Triazole, and Pyrimidine Derivatives

Further research includes the synthesis of novel N-thiazolylaminopyrimidine derivatives via the reaction of 1-(4,6-dimethylpyrimidin-2-yl)thiourea with phenacyl bromides. The study also explored the reaction of N-(pyrimidin-2-yl)cyanamides with various derivatives to produce unexpected compounds, indicating the potential for discovering new molecules with cyanamide as a precursor (Khodairy, Moustafa, & Ahmed, 2017).

Antimicrobial Activity

Another aspect of research on N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide derivatives involves their evaluation for antimicrobial activity. A study characterized spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives for their acid-base properties, lipophilicity, and antimicrobial activity against various bacterial and fungal strains, demonstrating the compound's potential in developing new antimicrobial agents (Candia et al., 2017).

properties

IUPAC Name |

methyl-(4-thiophen-2-ylpyrimidin-2-yl)cyanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4S/c1-14(7-11)10-12-5-4-8(13-10)9-3-2-6-15-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQVDTVMCOHWDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C#N)C1=NC=CC(=N1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

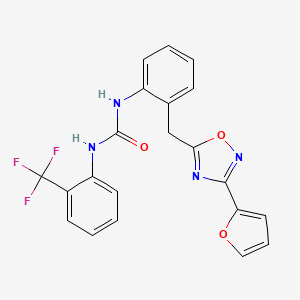

![3-nitro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2869350.png)

![methyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2869351.png)

![6-[5-(5-Methyl-1,2-oxazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2869360.png)

![7-decyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2869362.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2869364.png)

![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2869367.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)butanamide](/img/structure/B2869372.png)

![2-({4-[(4-{[2-oxo-2-(2,4,5-trifluoroanilino)ethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2869373.png)